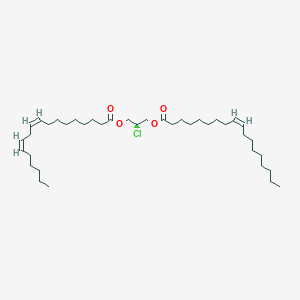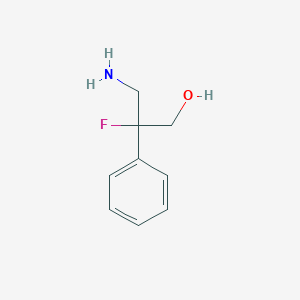
3-Amino-2-fluoro-2-phenylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-fluoro-2-phenylpropan-1-ol is an organic compound with the molecular formula C9H12FNO It is a chiral molecule that contains an amino group, a fluoro group, and a phenyl group attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-fluoro-2-phenylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-fluorophenylacetonitrile with borane-tetrahydrofuran complex in tetrahydrofuran at 75°C for 2 hours . Another method includes the addition of methanol followed by hydrogen chloride in 1,4-dioxane, with the mixture being heated to reflux for 2 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply to its industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-fluoro-2-phenylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine.
Aplicaciones Científicas De Investigación
3-Amino-2-fluoro-2-phenylpropan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of fine chemicals and as a building block for more complex molecules
Mecanismo De Acción
The mechanism of action of 3-amino-2-fluoro-2-phenylpropan-1-ol involves its interaction with specific molecular targets. It acts primarily as a selective norepinephrine releasing agent, indirectly activating adrenergic receptors . This mechanism is similar to that of other sympathomimetic agents, which induce the release of neurotransmitters to exert their effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenylpropanolamine: A substituted amphetamine that acts as a norepinephrine releasing agent.
Ephedrine: A sympathomimetic amine used in the treatment of asthma and nasal congestion.
Pseudoephedrine: A stereoisomer of ephedrine used as a decongestant.
Uniqueness
3-Amino-2-fluoro-2-phenylpropan-1-ol is unique due to the presence of the fluoro group, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties.
Propiedades
Fórmula molecular |
C9H12FNO |
|---|---|
Peso molecular |
169.20 g/mol |
Nombre IUPAC |
3-amino-2-fluoro-2-phenylpropan-1-ol |
InChI |
InChI=1S/C9H12FNO/c10-9(6-11,7-12)8-4-2-1-3-5-8/h1-5,12H,6-7,11H2 |
Clave InChI |
RQRGUVHBPQQCNU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CN)(CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




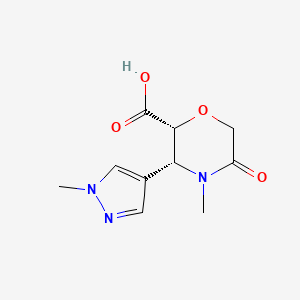
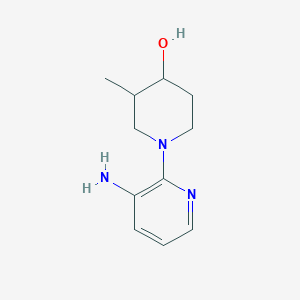

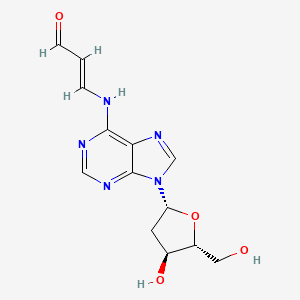
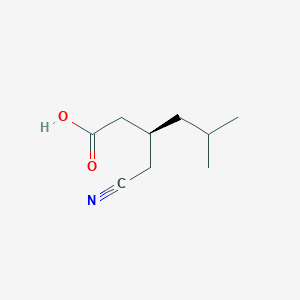


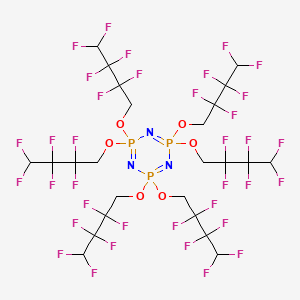
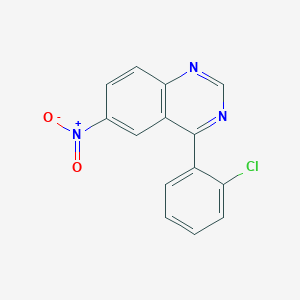
![N-(2-[(Ethoxycarbonyl)amino]-5-{[(4-fluorophenyl)methyl]amino}phenyl)-beta-D-glucopyranuronosylamine](/img/structure/B13434309.png)

